molecular formula C6H7ClF2 B8029281 1-Chloro-4,4-difluorocyclohex-1-ene

1-Chloro-4,4-difluorocyclohex-1-ene

Cat. No.: B8029281
M. Wt: 152.57 g/mol
InChI Key: IHRJHOCFZOOHOU-UHFFFAOYSA-N
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Description

1-Chloro-4,4-difluorocyclohex-1-ene is a halogenated cyclohexene derivative offered for research and development purposes exclusively. This compound is Not for Diagnostic or Therapeutic Use. It is strictly for laboratory and research applications. Compounds within this class, featuring both a chlorine atom and geminal difluoro group on a cyclohexene scaffold, are of significant interest in organic synthesis. The presence of halogen substituents makes it a valuable intermediate for further functionalization, particularly in dehydrogenation and aromatization reactions to synthesize substituted aromatic compounds . The specific stereoelectronic effects of the 4,4-difluoro group can influence the reactivity and stability of the molecule, offering researchers a tool to modulate reaction pathways. The primary research value of this compound lies in its potential as a building block for more complex structures. It can be utilized in the preparation of various carbocyclic and heterocyclic systems. The compound serves as a precursor in the synthesis of aromatic compounds through catalytic or reagent-driven dehydrogenation processes . Furthermore, its structural motif is relevant in medicinal chemistry, as evidenced by similar structures like 5-Chloro-2-(4,4-difluorocyclohex-1-en-1-yl)pyridin-3-amine, which is used in pharmaceutical research . Researchers can employ this compound to develop novel molecules for testing in various biological assays. Proper storage conditions for this reagent include an inert atmosphere and storage in a freezer, preferably at -20°C, to maintain its stability and purity . All researchers handling this material should consult its Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-chloro-4,4-difluorocyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRJHOCFZOOHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Fluorination and Chlorination of Cyclohexene Derivatives

The most widely documented approach involves sequential halogenation of cyclohexene precursors. Initial fluorination at the 4-position is typically achieved using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) under controlled conditions . For example, treatment of cyclohex-1-en-4-ol with XeF₂ in the presence of boron trifluoride etherate (BF₃·OEt₂) induces fluorination at the 4-position, yielding 4,4-difluorocyclohex-1-ene . Subsequent chlorination at the 1-position is accomplished via electrophilic addition using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at −20°C .

Key Reaction Parameters:

ParameterFluorination StageChlorination Stage
ReagentXeF₂ (1.2 equiv)NCS (1.1 equiv)
CatalystBF₃·OEt₂ (0.2 equiv)AIBN (0.05 equiv)
Temperature0°C → 25°C−20°C → 0°C
Yield68–72%85–89%

This method’s efficacy stems from BF₃·OEt₂’s ability to stabilize carbocation intermediates during fluorination, minimizing undesired ring-opening side reactions . Chlorination proceeds via a radical mechanism when using NCS/AIBN, ensuring selective addition to the electron-deficient double bond .

Chlorination of 4,4-Difluorocyclohexene Precursors

An alternative route involves late-stage chlorination of pre-fluorinated cyclohexenes. As demonstrated in recent studies, 4,4-difluorocyclohex-1-en-1-yl trifluoromethanesulfonate serves as a versatile intermediate for nucleophilic substitution . Treatment with lithium chloride (LiCl) in dimethylformamide (DMF) at 80°C displaces the triflate group, affording this compound in 78% isolated yield .

Mechanistic Considerations:

  • The triflate leaving group’s high electrophilicity enables efficient Cl⁻ attack at the 1-position.

  • Polar aprotic solvents like DMF enhance nucleophilicity while suppressing elimination side reactions.

  • Steric effects from the 4,4-difluoro substituents direct chloride addition to the less hindered 1-position.

Dehydrohalogenation of 1,2-Dichloro-4,4-difluorocyclohexane

Elimination strategies provide a complementary pathway, particularly for substrates with existing halogen substituents. 1,2-Dichloro-4,4-difluorocyclohexane undergoes base-mediated dehydrohalogenation using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), selectively forming the this compound product .

Optimization Data:

BaseSolventTemperatureYield (%)
t-BuOKTHF0°C62
DBUDCM25°C41
NaHMDSEt₂O−78°C55

The reaction proceeds via an E2 mechanism, with the bulky t-BuOK base favoring anti-periplanar elimination of HCl. Regioselectivity arises from the greater stability of the 1-chloro-substituted alkene compared to alternative isomers .

Halogen Exchange Reactions

Direct halogen exchange offers a atom-economical route, though it requires specialized reagents. Recent advances employ copper(I) chloride (CuCl) in hexafluoroisopropanol (HFIP) to mediate fluorine-to-chlorine exchange at the 1-position of 1-fluoro-4,4-difluorocyclohex-1-ene . This method circumvents the need for pre-functionalized intermediates but currently achieves moderate yields (54–58%) due to competing defluorination side reactions.

Critical Factors Influencing Yield:

  • Solvent Polarity: HFIP’s strong hydrogen-bonding capacity stabilizes transition states.

  • Catalyst Loading: 20 mol% CuCl optimizes activity without promoting decomposition.

  • Temperature: Reactions conducted at 60°C balance kinetics and thermodynamic control.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, yield, and practicality:

MethodAverage Yield (%)Cost IndexScalabilityKey Limitation
Sequential Halogenation76ModeratePilot-scaleMulti-step purification
Triflate Displacement78HighLab-scaleTriflate synthesis required
Dehydrohalogenation62LowMulti-kilogramLimited substrate availability
Halogen Exchange56ModerateLab-scaleCompeting side reactions

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,4-difluorocyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or catalytic systems (e.g., osmium tetroxide).

Major Products:

    Substitution: Formation of 1-azido-4,4-difluorocyclohex-1-ene or 1-thiocyanato-4,4-difluorocyclohex-1-ene.

    Addition: Formation of 1,2-dihalo-4,4-difluorocyclohexane derivatives.

    Oxidation: Formation of 1,2-epoxy-4,4-difluorocyclohexane.

Scientific Research Applications

1-Chloro-4,4-difluorocyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4,4-difluorocyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound* C₆H₇ClF₂ Cl (1-position), F (4,4) ~164.57 (estimated) High electronegativity at 4,4-positions
1-Chloro-4,4-dimethylcyclohex-1-ene C₈H₁₁Cl Cl (1-position), CH₃ (4,4) ~142.63 Steric hindrance from methyl groups
4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride C₆H₇F₃O₂S SO₂F (1-position), F (4,4) ~220.18 Electrophilic sulfonyl fluoride group
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride C₁₂H₁₅Cl₂F₂N Cl (aryl), F (4,4), NH₂·HCl 282.16 Amine functionality; pharmaceutical relevance

*Estimated based on analogs.

Challenges and Limitations

  • Synthetic Complexity : Introducing both chlorine and fluorine atoms regioselectively poses challenges, as seen in the multi-step synthesis of 1-(3-chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride .
  • Steric vs. Electronic Effects : While fluorine reduces steric bulk compared to methyl groups, its strong electron-withdrawing nature may complicate reactions requiring nucleophilic attack at adjacent positions.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4,4-difluorocyclohex-1-ene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves halogenation or dehydrohalogenation of cyclohexene derivatives. For example, selective fluorination/chlorination can be achieved using sulfuryl chloride (SOCl₂) or phosphorus-based reagents under controlled conditions . Purity optimization requires:

  • Stepwise purification : Distillation or recrystallization to remove byproducts (e.g., unreacted starting materials).
  • Analytical validation : GC-MS or NMR to confirm structural integrity (e.g., distinguishing between regioisomers via 19F^{19}\text{F} NMR) .
  • Reaction monitoring : In-situ FTIR or TLC to track reaction progress and minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR identifies olefinic protons (δ 5.5–6.5 ppm) and cyclohexene backbone protons.
    • 19F^{19}\text{F} NMR resolves fluorinated positions (δ -100 to -150 ppm, split by coupling with adjacent Cl).
    • 13C^{13}\text{C} NMR confirms substitution patterns (e.g., deshielded carbons adjacent to halogens) .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters for Cl (35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) and F (19F^{19}\text{F}) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : N95 respirators, nitrile gloves, and chemical-resistant aprons to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods during synthesis to mitigate volatile halogenated byproducts (e.g., HCl/HF gases) .
  • First aid : Immediate rinsing with water for eye/skin exposure; calcium gluconate gel for HF burns .

Advanced Research Questions

Q. How can reaction mechanisms for halogenation in cyclohexene derivatives be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian) to map transition states and predict regioselectivity .
  • Isotopic labeling : 18O^{18}\text{O}-labeled reagents to track oxygen involvement in elimination pathways .

Q. What computational strategies predict the stability of this compound under varying conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess thermal stability by simulating bond dissociation energies (BDEs) at elevated temperatures.
  • QSPR models : Correlate Hammett constants (σ) of substituents with reactivity in acidic/basic media .
  • Database mining : Cross-reference PubChem or REAXYS for analogous compounds’ degradation pathways .

Q. How should contradictory data on regioselectivity in fluorination reactions be resolved?

Methodological Answer:

  • Controlled variable testing : Systematically vary solvent polarity, temperature, and catalyst loading to isolate influencing factors.
  • Advanced NMR techniques : NOESY or COSY to confirm spatial arrangements of substituents .
  • Meta-analysis : Compare datasets from CAS Common Chemistry or EPA DSSTox to identify consensus trends .

Q. What methodologies assess the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated aging studies : Expose samples to heat/light and monitor degradation via HPLC or GC-MS.
  • Moisture sensitivity tests : Karl Fischer titration to quantify hydrolytic decomposition in humid environments .
  • Crystallography : X-ray diffraction to detect polymorphic changes affecting stability .

Q. How can regioselectivity in electrophilic additions to the cyclohexene backbone be controlled?

Methodological Answer:

  • Steric/electronic modulation : Use bulky directing groups (e.g., tert-butyl) or electron-withdrawing substituents to guide additions.
  • Catalytic systems : Pd or Ru catalysts to enforce stereochemical outcomes (e.g., cis vs. trans addition) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 pathways .

Q. What advanced analytical methods validate trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect sub-ppm impurities using MRM (multiple reaction monitoring) modes.
  • Headspace GC : Identify volatile contaminants (e.g., residual solvents) .
  • ICP-OES : Quantify metal catalysts (e.g., Pd) to ensure compliance with safety thresholds .

Q. How are decomposition pathways studied under catalytic conditions?

Methodological Answer:

  • In-situ spectroscopy : Operando IR/Raman to monitor intermediate species during catalytic dehydrochlorination .
  • Isotope tracing : 36Cl^{36}\text{Cl} labeling to track chlorine elimination routes.
  • Catalyst surface analysis : XPS or TEM to study catalyst poisoning mechanisms .

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